molecular formula C17H26FN3O2 B3027111 tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate CAS No. 1233952-80-1

tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate

Cat. No.: B3027111
CAS No.: 1233952-80-1
M. Wt: 323.4
InChI Key: SJNYKUZVFKDAJW-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate (CAS: 1233955-67-3 ) is a high-purity chemical building block offered with a minimum purity of 95% . This compound features a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, which is a crucial handle in multi-step organic synthesis . The presence of both a fluorine atom and an aromatic amine on the anilino ring makes it a valuable scaffold for medicinal chemistry research and the development of novel pharmaceutical compounds . Researchers will find its molecular formula is C17H26FN3O2, and it has a molecular weight of 323.41 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. This compound is classified as harmful and an irritant .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[(2-amino-3-fluoroanilino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-9-7-12(8-10-21)11-20-14-6-4-5-13(18)15(14)19/h4-6,12,20H,7-11,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNYKUZVFKDAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130022
Record name 1,1-Dimethylethyl 4-[[(2-amino-3-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-80-1
Record name 1,1-Dimethylethyl 4-[[(2-amino-3-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(2-amino-3-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Fluorinated Aromatic Amine: The fluorinated aromatic amine is attached through nucleophilic substitution reactions, often using amine precursors and fluorinated aromatic compounds.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and automated processes to ensure consistency and scalability.

Chemical Reactions Analysis

tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound. Common reagents include halides and amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its role in the development of PROTACs (proteolysis-targeting chimeras). PROTACs are innovative molecules designed to induce targeted protein degradation, which is crucial for regulating cellular functions and combating diseases like cancer. The unique structure of tert-butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate allows it to function effectively as a linker between the E3 ligase recruiting moiety and the protein-targeting moiety within PROTACs.

Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its structural features enable it to participate in various chemical reactions, making it a versatile intermediate .

Research indicates that this compound may interact with specific enzymes and receptors, suggesting potential biological activities that could be harnessed for therapeutic purposes. Studies are ongoing to explore these interactions further and their implications for treating diseases where fluorinated compounds have shown efficacy .

Material Science

In industry, this compound is explored for developing materials with specific properties such as polymers and coatings. Its unique chemical characteristics may contribute to enhanced material performance in various applications.

Case Study: PROTAC Development

Recent studies have demonstrated the efficacy of PROTACs utilizing this compound as a linker. For instance, researchers have successfully synthesized PROTACs that target specific oncogenic proteins for degradation, showcasing the compound's role in advancing cancer therapeutics. This application reflects the broader trend of using targeted protein degradation as a strategy to combat diseases resistant to traditional therapies.

In vitro studies are being conducted to assess the biological activity of this compound against various cancer cell lines. Preliminary results indicate promising interactions with cellular pathways involved in apoptosis and cell cycle regulation, warranting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorinated aromatic amine moiety plays a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The piperidine ring provides structural stability, while the tert-butyl group influences the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, electronic profiles, and applications. Below is a detailed comparison based on available

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Substituents/Modifications Similarity Score Key Applications/Properties Reference
tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate (1245648-32-1) - 2-Amino-3-fluorophenylamino methyl group
- Piperidine core with tert-butyl carbamate
1.00 Pharmaceutical intermediate; potential CNS targeting due to fluorinated aromatic amine
tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (1093759-80-8) - Trifluoroacetyl group at position 4 0.86 Electron-withdrawing group enhances electrophilicity; used in peptide coupling reactions
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride (1402047-77-1) - Trifluoromethyl and amino groups at position 4 0.83 Bioisostere for carboxylic acids; improves bioavailability in drug candidates
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1215071-17-2) - Difluoro and ketone groups at positions 3 and 4 0.82 Intermediate for fluorinated heterocycles; impacts conformational flexibility
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)-piperidine-1-carboxylate (877399-50-3) - 4-Bromopyrazole substituent N/A Agrochemical research; bromine enables cross-coupling reactions

Key Findings from Structural Comparisons

Fluorine vs. Halogen Substitution :

  • The 3-fluorophenyl group in the target compound offers metabolic stability and moderate lipophilicity, whereas bromine in tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate facilitates Suzuki-Miyaura coupling for diversification.
  • Trifluoroacetyl and trifluoromethyl groups in analogs enhance electrophilicity and mimic carboxylic acid bioisosteres, critical for kinase inhibitor design.

Impact of Piperidine Modifications: The aminomethyl linker in the target compound provides spatial flexibility for receptor interactions, unlike rigid ketone or trifluoromethyl groups in analogs.

Synthetic Utility :

  • The tert-butyl carbamate group in all compounds simplifies deprotection under mild acidic conditions, enabling rapid derivatization.
  • Bromopyrazole derivatives (e.g., CAS 877399-50-3) are preferred for cross-coupling in agrochemical libraries, while fluorinated analogs dominate CNS drug discovery.

Biological Activity

tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate is a synthetic organic compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, biochemical pathways, and research findings.

Compound Overview

Chemical Structure:
The compound features a tert-butyl group, a piperidine ring, and a fluorinated aromatic amine. This structural complexity allows for diverse interactions with biological targets.

CAS Number: 1233952-80-1

Target of Action

The primary action of this compound lies in its role as a linker in PROTACs (proteolysis-targeting chimeras). PROTACs are innovative molecules designed to induce targeted protein degradation, which is crucial for regulating cellular functions and combating diseases such as cancer.

Mode of Action

As part of a PROTAC, this compound connects an E3 ligase recruiting moiety to a protein-targeting moiety. This connection facilitates the ubiquitination and subsequent degradation of target proteins via the ubiquitin-proteasome pathway, effectively altering cellular dynamics.

Biochemical Pathways

The biochemical pathways influenced by this compound include those involved in protein degradation and cellular signaling. By modulating these pathways, it can impact various physiological processes, potentially leading to therapeutic benefits in diseases characterized by dysregulated protein levels.

In Vitro Studies

Studies have shown that the compound exhibits promising biological activity against various targets. For instance, it has been evaluated for its interaction with enzymes and receptors critical for disease progression. Its efficacy as part of PROTACs has been highlighted in recent literature, showcasing its potential to degrade oncogenic proteins selectively.

Case Studies

  • GSK-3β Inhibition:
    In research focused on glycogen synthase kinase 3 beta (GSK-3β) inhibitors, related compounds demonstrated significant inhibitory potency while maintaining metabolic stability. The introduction of similar structural motifs as found in this compound could enhance the effectiveness of GSK-3β targeting strategies .
  • Therapeutic Applications:
    The compound's ability to engage with biological macromolecules positions it as a candidate for drug development targeting specific diseases. Its fluorinated structure may enhance binding affinity and selectivity towards desired targets .

Data Table: Biological Activity Summary

Property Details
Chemical Structure tert-butyl group, piperidine ring, fluorinated amine
Mechanism of Action Linker in PROTACs for targeted protein degradation
Biological Targets Enzymes (e.g., GSK-3β), receptors
Potential Applications Cancer therapy, metabolic disorders
Research Findings Effective in inducing degradation of target proteins

Q & A

Q. What are the recommended synthetic routes for synthesizing tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the triazole or piperidine core. For example:

Amination : React a fluorophenylamine derivative with a piperidine-containing precursor under nucleophilic substitution conditions.

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the product.
Key reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., NaBH4), and solvents like dichloromethane.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate

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